molecular formula C10H21NO3 B13958712 Carbamic acid, dimethyl-, 2-ethyl-2-(hydroxymethyl)butyl ester CAS No. 63884-49-1

Carbamic acid, dimethyl-, 2-ethyl-2-(hydroxymethyl)butyl ester

Cat. No.: B13958712
CAS No.: 63884-49-1
M. Wt: 203.28 g/mol
InChI Key: VVNYEECDRVTLHM-UHFFFAOYSA-N
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Description

Carbamic acid, dimethyl-, 2-ethyl-2-(hydroxymethyl)butyl ester is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound is known for its unique chemical structure and properties, which make it valuable for specific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, dimethyl-, 2-ethyl-2-(hydroxymethyl)butyl ester typically involves the reaction of dimethylcarbamoyl chloride with 2-ethyl-2-(hydroxymethyl)butanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, dimethyl-, 2-ethyl-2-(hydroxymethyl)butyl ester undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to form carbamic acid and the corresponding alcohol.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or thiols replace the dimethylamino group.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Substitution: Amines, thiols.

Major Products Formed

    Hydrolysis: Carbamic acid and 2-ethyl-2-(hydroxymethyl)butanol.

    Oxidation: Oxidized derivatives of the original compound.

    Substitution: Substituted carbamates with various nucleophiles.

Scientific Research Applications

Carbamic acid, dimethyl-, 2-ethyl-2-(hydroxymethyl)butyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its reactivity and stability.

Mechanism of Action

The mechanism of action of carbamic acid, dimethyl-, 2-ethyl-2-(hydroxymethyl)butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. Additionally, it may interact with cellular membranes or other macromolecules, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, dimethyl-, ethyl ester
  • Carbamic acid, methyl-, ethyl ester
  • Carbamic acid, [ (dibutylamino)thio]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester

Uniqueness

Carbamic acid, dimethyl-, 2-ethyl-2-(hydroxymethyl)butyl ester is unique due to its specific chemical structure, which imparts distinct reactivity and stability compared to other carbamates. Its hydroxymethyl group provides additional sites for chemical modification, making it versatile for various applications.

Properties

CAS No.

63884-49-1

Molecular Formula

C10H21NO3

Molecular Weight

203.28 g/mol

IUPAC Name

[2-ethyl-2-(hydroxymethyl)butyl] N,N-dimethylcarbamate

InChI

InChI=1S/C10H21NO3/c1-5-10(6-2,7-12)8-14-9(13)11(3)4/h12H,5-8H2,1-4H3

InChI Key

VVNYEECDRVTLHM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CO)COC(=O)N(C)C

Origin of Product

United States

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